Ethyl Phenylsulfinylacetate

Vue d'ensemble

Description

Ethyl phenylsulfinylacetate, also known as phenylsulfinylacetic acid ethyl ester, is a synthetic compound with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol . This compound is primarily used in the preparation of aldehydes and sulfoxides and has demonstrated antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl phenylsulfinylacetate can be synthesized through the reaction of ethyl bromoacetate with sodium periodate, resulting in condensation products . The reaction typically involves refluxing, dehydration, and desulfurization processes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research and development settings for use in biomolecular synthesis .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form sulfoxides.

Reduction: The compound can be reduced to its corresponding sulfide.

Substitution: It can participate in nucleophilic substitution reactions, particularly with active methylene compounds.

Common Reagents and Conditions:

Oxidation: Sodium periodate is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Reagents like ethyl bromoacetate are used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides

Reduction: Sulfides

Substitution: Condensation products with active methylene compounds

Applications De Recherche Scientifique

Medicinal Chemistry

Anti-inflammatory and Analgesic Properties

Ethyl phenylsulfinylacetate has been investigated for its potential as a therapeutic agent due to its ability to inhibit enzymes involved in pain and inflammation. A study highlighted the compound's effectiveness as a covalent reversible inhibitor of monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. This inhibition leads to increased levels of 2-arachidonoylglycerol (2-AG), providing analgesic effects without central nervous system side effects .

Structure-Activity Relationship Studies

Research has focused on the structure-activity relationship (SAR) of this compound derivatives, revealing that modifications to the sulfinyl group and ester moiety significantly impact biological activity. For instance, changing the ethyl ester to other alkyl chains can enhance potency, while the oxidation state of sulfur is critical for maintaining activity .

Asymmetric Synthesis

Chiral Synthesis and Photoracemization

This compound has been utilized in asymmetric synthesis, particularly in the photoracemization of chiral alkyl aryl sulfoxides. This process involves using photosensitizers to facilitate rapid racemization, making it applicable for dynamic kinetic resolution in synthesizing biologically active compounds . The ability to manipulate chirality through photochemical methods enhances its utility in producing enantiomerically pure substances.

Cosmetic Applications

Formulation Development

The compound's properties have been explored for use in cosmetic formulations. This compound can serve as an active ingredient due to its potential skin benefits, including anti-inflammatory effects. Research indicates that incorporating such compounds into topical formulations can enhance their efficacy by improving skin bioavailability and stability .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Inhibits MAGL; increases 2-AG levels; shows anti-inflammatory properties. |

| Asymmetric Synthesis | Useful in photoracemization; enables dynamic kinetic resolution; important for chiral synthesis. |

| Cosmetic Formulations | Potential skin benefits; enhances efficacy and stability in topical applications. |

Case Studies

Case Study: Analgesic Activity

In a preclinical study, this compound was administered to mouse models of neuropathic pain. Results demonstrated a significant reduction in pain behaviors, correlating with increased levels of endocannabinoids . This study underscores the compound's therapeutic potential.

Case Study: Photochemical Applications

A recent investigation into the photoracemization of chiral sulfoxides showed that this compound could be effectively racemized using specific photosensitizers, leading to high yields of both enantiomers within minutes . This finding opens avenues for its application in synthetic organic chemistry.

Mécanisme D'action

The mechanism of action of ethyl phenylsulfinylacetate involves its ability to undergo various chemical reactions, such as oxidation and substitution, which enable it to form different products. These reactions are facilitated by its molecular structure, which includes an active methylene group and a sulfinyl functional group .

Comparaison Avec Des Composés Similaires

- Phenylsulfinylacetic acid methyl ester

- Phenylsulfinylacetic acid propyl ester

- Phenylsulfinylacetic acid butyl ester

Comparison: Ethyl phenylsulfinylacetate is unique due to its specific ester group, which influences its reactivity and the types of reactions it can undergo. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester provides a balance between reactivity and stability, making it a preferred choice in certain synthetic applications .

Activité Biologique

Ethyl phenylsulfinylacetate (EPSA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, structure-activity relationships, and potential therapeutic applications, supported by relevant data tables and case studies.

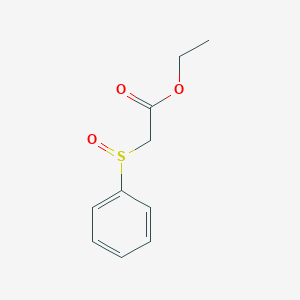

Chemical Structure and Properties

This compound is characterized by the presence of a sulfoxide functional group, which plays a crucial role in its biological activity. The compound's structure can be represented as follows:

This structure allows for various interactions with biological targets, influencing its pharmacological properties.

1. Inhibition of Enzymatic Activity

Research has shown that EPSA exhibits inhibitory effects on certain enzymes, particularly those involved in lipid metabolism. For instance, it has been identified as a potent inhibitor of monoacylglycerol lipase (MAGL), which is crucial for endocannabinoid signaling. The half-maximal inhibitory concentration (IC50) for related compounds has been reported to be around 630 nM, indicating a strong potential for modulating lipid signaling pathways .

2. Anti-inflammatory Properties

Studies have demonstrated that EPSA can reduce inflammation in various models. For example, in an acute liver injury mouse model, treatment with EPSA led to significant reductions in inflammatory markers. This suggests its potential utility in treating conditions characterized by excessive inflammation .

3. Photoracemization and Stability

The compound is also subject to photoracemization, which can affect its efficacy and stability. A study highlighted that under specific conditions, EPSA can undergo rapid racemization, impacting its therapeutic use . The kinetics of this process were quantified, providing insights into how environmental factors can influence drug stability.

Structure-Activity Relationships (SAR)

Understanding the SAR of EPSA is essential for optimizing its biological activity. Key findings include:

- Sulfoxide Group : The oxidation state of the sulfur atom is critical; reducing the sulfoxide to a sulfide or oxidizing it to a sulfonyl group significantly diminishes activity .

- Substituent Effects : Variations in the phenyl ring and ester moiety have been shown to alter potency dramatically. For instance, replacing the ethyl ester with a more polar group resulted in a loss of inhibitory activity .

Table 1: Biological Activities of this compound and Related Compounds

| Compound | IC50 (nM) | Activity Description |

|---|---|---|

| This compound | 630 | MAGL inhibitor; anti-inflammatory effects |

| LEI-515 | <1 | Highly potent MAGL inhibitor |

| Related Sulfoxide | >500 | Loss of activity upon modification |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving mice with induced liver injury, administration of EPSA resulted in a marked decrease in liver enzyme levels and inflammatory cytokines compared to control groups. This suggests that EPSA could be beneficial in managing liver-related inflammatory diseases.

Case Study 2: Enzyme Inhibition Profile

Another study focused on the inhibition profile of EPSA against various enzymes involved in lipid metabolism. The results indicated that while EPSA was effective against MAGL, it showed limited activity against other lipases, highlighting its specificity and potential as a targeted therapeutic agent.

Propriétés

IUPAC Name |

ethyl 2-(benzenesulfinyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3S/c1-2-13-10(11)8-14(12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVJMTVECSPOGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448832 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54882-04-1 | |

| Record name | Ethyl Phenylsulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Ethyl 2-(phenylsulfinyl)acetate a useful reagent in organic synthesis?

A1: The paper "THE SIMPLE SYNTHESIS OF ETHYL 2,4-DIENOATES FROM ALDEHYDES AND ETHYL 2-(PHENYLSULFINYL)ACETATE" [] demonstrates the value of this compound. It's a key component in a straightforward synthesis of ethyl 2,4-dienoates, important building blocks in organic chemistry. [] The presence of the phenylsulfinyl group allows for specific chemical transformations, leading to the formation of the desired diene products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.